REACTION_SMILES
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[CH2:1]([CH3:2])[O:3][c:4]1[cH:5][c:6]([CH:7]=[O:8])[cH:9][cH:10][c:11]1[O:12][CH3:13].[CH3:18][CH2:19][O:20][CH2:21][CH3:22].[OH:14][N+:15]([O-:16])=[O:17]>>[CH2:1]([CH3:2])[O:3][c:4]1[cH:5][c:6]([CH:7]=[O:8])[cH:9][c:10]([N+:15](=[O:14])[O-:16])[c:11]1[O:12][CH3:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOc1cc(C=O)ccc1OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])O
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Name
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Type
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product
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Smiles
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CCOc1cc(C=O)cc([N+](=O)[O-])c1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |